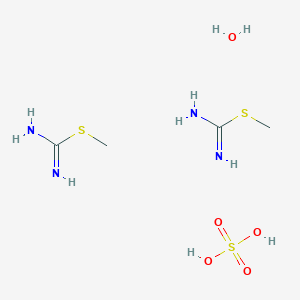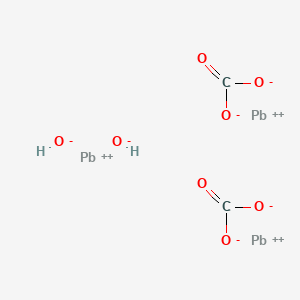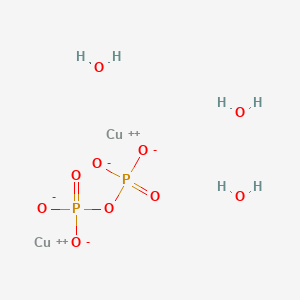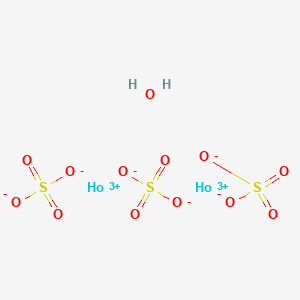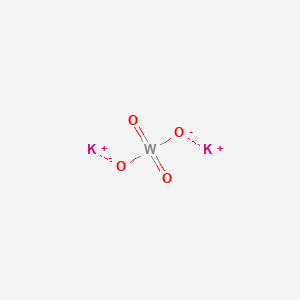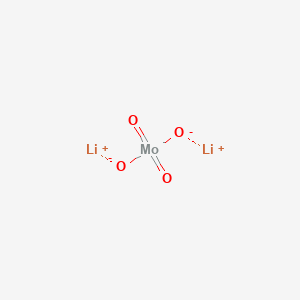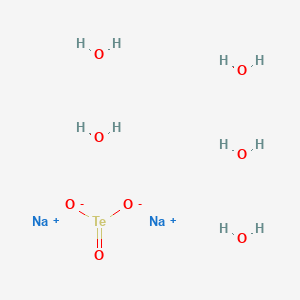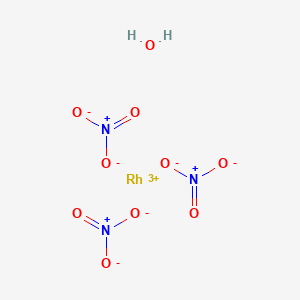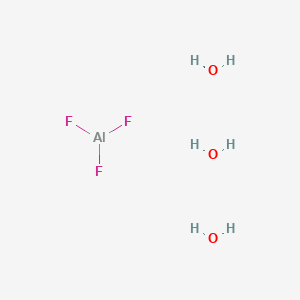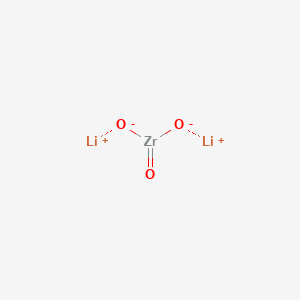
dilithium;dioxido(oxo)zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “dilithium;dioxido(oxo)zirconium” is known as Baicalein. Baicalein is a flavonoid originally isolated from the roots of Scutellaria baicalensis, a plant commonly used in traditional Chinese medicine. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Baicalein can be synthesized through various chemical routes. One common method involves the cyclization of 2’,4’,6’-trihydroxyacetophenone with 3,4-dihydroxybenzaldehyde under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, Baicalein is often extracted from the roots of Scutellaria baicalensis using solvents like ethanol or methanol. The extract is then purified through processes such as column chromatography to obtain high-purity Baicalein. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Baicalein undergoes various chemical reactions, including:
Oxidation: Baicalein can be oxidized to form baicalin, a glycosylated derivative.
Reduction: Reduction reactions can convert Baicalein into its dihydro form.
Substitution: Baicalein can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like acetic anhydride or benzoyl chloride under basic conditions.
Major Products
Oxidation: Baicalin
Reduction: Dihydrobaicalein
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Baicalein has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoids and complex organic molecules.
Biology: Studied for its effects on cell signaling pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the formulation of dietary supplements and cosmetic products due to its antioxidant properties
Mechanism of Action
Baicalein exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Baicalein is often compared with other flavonoids such as quercetin, kaempferol, and luteolin. While all these compounds share similar antioxidant and anti-inflammatory properties, Baicalein is unique in its strong inhibitory effects on specific cancer cell lines and its ability to cross the blood-brain barrier, making it particularly effective in treating neurological conditions .
List of Similar Compounds
- Quercetin
- Kaempferol
- Luteolin
- Apigenin
Baicalein’s distinct chemical structure and biological activities make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
dilithium;dioxido(oxo)zirconium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.3O.Zr/q2*+1;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKLXRHTVCSWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Zr](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2O3Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
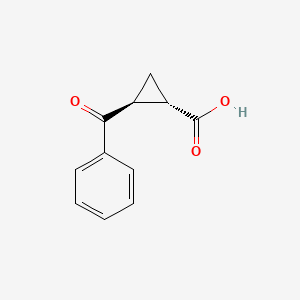
![Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B8022027.png)
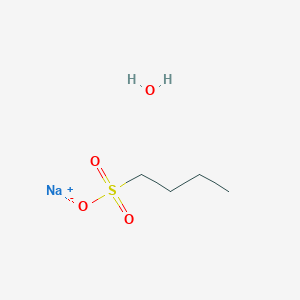
![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)

